molecular formula C6H14ClN B6216558 (but-3-en-1-yl)(ethyl)amine hydrochloride CAS No. 1373312-83-4

(but-3-en-1-yl)(ethyl)amine hydrochloride

Cat. No.: B6216558
CAS No.: 1373312-83-4
M. Wt: 135.63 g/mol
InChI Key: SSLVWKFLHODNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(but-3-en-1-yl)(ethyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of amine, characterized by the presence of both an ethyl group and a but-3-en-1-yl group attached to the nitrogen atom. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (but-3-en-1-yl)(ethyl)amine hydrochloride can be achieved through the reaction of but-3-en-1-ylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the ethyl chloride, resulting in the formation of the desired product. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic principles but is optimized for larger yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. The reaction mixture is carefully monitored, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (but-3-en-1-yl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines or halogenated derivatives.

Scientific Research Applications

(but-3-en-1-yl)(ethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers, resins, and adhesives.

Mechanism of Action

The mechanism of action of (but-3-en-1-yl)(ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

  • (but-3-en-1-yl)(methyl)amine hydrochloride
  • (but-3-en-1-yl)(propyl)amine hydrochloride
  • (but-3-en-1-yl)(isopropyl)amine hydrochloride

Comparison: (but-3-en-1-yl)(ethyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(but-3-en-1-yl)(ethyl)amine hydrochloride' involves the reaction of but-3-en-1-ol with ethylamine in the presence of a catalyst to form the intermediate (but-3-en-1-yl)ethylamine. This intermediate is then reacted with hydrochloric acid to form the final product, (but-3-en-1-yl)(ethyl)amine hydrochloride.", "Starting Materials": [ "but-3-en-1-ol", "ethylamine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: React but-3-en-1-ol with ethylamine in the presence of a catalyst to form the intermediate (but-3-en-1-yl)ethylamine.", "Step 2: Add hydrochloric acid to the intermediate to form the final product, (but-3-en-1-yl)(ethyl)amine hydrochloride." ] }

CAS No.

1373312-83-4

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

N-ethylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-3-5-6-7-4-2;/h3,7H,1,4-6H2,2H3;1H

InChI Key

SSLVWKFLHODNDN-UHFFFAOYSA-N

Canonical SMILES

CCNCCC=C.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.